molecular formula C17H16FN5O4S B3001434 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034477-72-8

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3001434
CAS No.: 2034477-72-8
M. Wt: 405.4
InChI Key: BISWAQZPELACDN-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a triazole ring, a fluorophenyl group, and a sulfonamide moiety, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added via a Grignard reaction or an organolithium reagent, followed by hydrolysis.

    Sulfonamide Formation: The sulfonamide moiety is typically introduced by reacting an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an alcohol from a carbonyl group.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition.

    Molecular Pathways: The compound may interfere with signaling pathways that involve the targeted enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-chlorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-(2-bromophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4S/c18-14-4-2-1-3-13(14)16(24)10-23-9-15(21-22-23)17(25)20-11-5-7-12(8-6-11)28(19,26)27/h1-9,16,24H,10H2,(H,20,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWAQZPELACDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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